Cas no 465514-25-4 (4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester)

The compound 4-Thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester is a heterocyclic derivative featuring a thiazole core linked to a benzodioxin moiety via an ester group. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The thiazole ring offers electron-rich properties, while the benzodioxin fragment enhances stability and lipophilicity, making it suitable for further functionalization. The ethyl ester group provides a handle for hydrolysis or transesterification, facilitating derivatization. Its balanced physicochemical properties suggest compatibility with synthetic modifications, positioning it as a versatile intermediate for bioactive molecule development.
4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester structure
465514-25-4 structure
Product name:4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester
CAS No:465514-25-4
MF:C14H13NO4S
Molecular Weight:291.32232
CID:328031
PubChem ID:2779120

4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester
    • Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate
    • ethyl 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carboxylate
    • Burnham Institute Compound 2
    • HMS1442I05
    • SR-01000003818
    • BDBM10216
    • BI-7E7
    • DTXSID30381278
    • CCG-54277
    • CHEMBL195150
    • 4-Thiazolecarboxylicacid,2-(2,3-dihydro-1,4-benzodioxin-2-yl)-,ethyl ester
    • 465514-25-4
    • Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)thiazole-4-carboxylate
    • IDI1_015440
    • MFCD00097704
    • SR-01000003818-1
    • Maybridge3_004053
    • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-(ethoxycarbonyl)-1,3-thiazole
    • NS00016663
    • FT-0625847
    • SDCCGMLS-0066138.P001
    • SR-01000003818-2
    • インチ: InChI=1S/C14H13NO4S/c1-2-17-14(16)9-8-20-13(15-9)12-7-18-10-5-3-4-6-11(10)19-12/h3-6,8,12H,2,7H2,1H3
    • InChIKey: BSHNUKBUTVBBHI-UHFFFAOYSA-N
    • SMILES: CCOC(C1=CSC(C2COC3=CC=CC=C3O2)=N1)=O

計算された属性

  • 精确分子量: 291.05700
  • 同位素质量: 291.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 354
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.9Ų
  • XLogP3: 2.8

じっけんとくせい

  • 密度みつど: 1.326
  • ゆうかいてん: 66.5 °C
  • Boiling Point: 425.6°C at 760 mmHg
  • フラッシュポイント: 211.2°C
  • Refractive Index: 1.592
  • PSA: 85.89000
  • LogP: 2.83230

4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester Security Information

4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR25542-250mg
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate
465514-25-4
250mg
£160.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581880-250mg
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)thiazole-4-carboxylate
465514-25-4 98%
250mg
¥2301.00 2024-05-12
Apollo Scientific
OR25542-1g
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate
465514-25-4
1g
£320.00 2025-02-19
Chemenu
CM383102-250mg
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE
465514-25-4 95%+
250mg
$320 2024-07-16

4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester 関連文献

4-Thiazolecarboxylicacid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl esterに関する追加情報

4-Thiazolecarboxylic Acid, 2-(2,3-Dihydro-1,4-Benzodioxin-2-yl)-, Ethyl Ester (CAS No. 465514-25-4): A Comprehensive Overview

4-Thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester (CAS No. 465514-25-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a thiazole ring, a benzodioxin moiety, and an ethyl ester group. These structural features contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. Thiazoles are known for their biological activity and have been widely studied for their potential in drug discovery. The presence of the thiazole ring in 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester suggests that this compound may exhibit similar biological properties.

The benzodioxin moiety is a six-membered aromatic ring with two oxygen atoms bridging two adjacent carbon atoms. This structural feature is often associated with compounds that have potent pharmacological effects. The benzodioxin ring in 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester contributes to its overall stability and may enhance its binding affinity to specific biological targets.

The ethyl ester group is a functional group that can be hydrolyzed under certain conditions to form the corresponding carboxylic acid. This property makes 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester a prodrug candidate. Prodrugs are inactive or less active compounds that are converted into their active forms within the body through metabolic processes. This characteristic can improve the bioavailability and reduce the toxicity of the final drug product.

Recent studies have explored the potential therapeutic applications of 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester in various disease models. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.

Additionally, preliminary clinical trials have indicated that 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

In the context of cancer research, 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK.

The synthesis of 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of an appropriate thioamide with an aldehyde followed by cyclization to form the thiazole ring. The benzodioxin moiety can be introduced through a subsequent coupling reaction with a suitable benzodioxin derivative.

In terms of safety and handling, 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester should be stored under controlled conditions to maintain its stability and prevent degradation. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and maintain the integrity of experimental results.

Overall, 4-thiazolecarboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester (CAS No. 465514-25-4) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic applications make it an exciting area of study for scientists and researchers working in these fields.

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